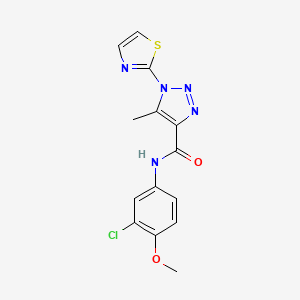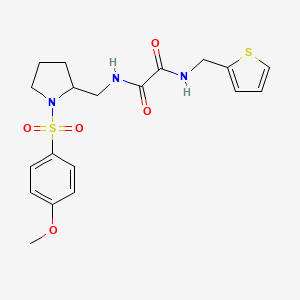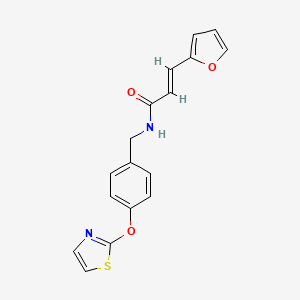![molecular formula C12H12N4O2 B2711948 4-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]pyridine CAS No. 2034369-71-4](/img/structure/B2711948.png)
4-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]pyridine is a heterocyclic compound that features a unique combination of oxadiazole, pyrrolidine, and pyridine rings
Mechanism of Action
Target of Action
The primary target of the compound (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(pyridin-4-yl)methanone is the G-protein coupled bile acid receptor 1 (GPBAR1) . GPBAR1 has emerged as a prominent target for the treatment of metabolic and inflammatory diseases including type 2 diabetes, obesity, and non-alcoholic steatohepatitis .
Mode of Action
The compound (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(pyridin-4-yl)methanone acts as a potent agonist of GPBAR1 . It selectively activates the receptor, inducing the mRNA expression of the GPBAR1 target gene pro-glucagon . This interaction with its target leads to changes in the cellular functions regulated by GPBAR1.
Biochemical Pathways
The activation of GPBAR1 by (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(pyridin-4-yl)methanone affects multiple metabolic pathways. GPBAR1 regulates the systemic metabolism of bile acids, glucose, triglycerides, and cholesterol . The compound’s action on GPBAR1 also stimulates the transcription of the proglucagon gene expression and the secretion of the incretin GLP-1, thus lowering blood glucose and insulin levels while increasing insulin sensitivity .
Pharmacokinetics
The related compounds 9 and 10, which are also gpbar1 agonists, suggest that the scaffold of this compound might be exploited to achieve effective drug candidates to treat gpbar1 related disorders .
Result of Action
The molecular and cellular effects of (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(pyridin-4-yl)methanone’s action include the induction of the mRNA expression of the GPBAR1 target gene pro-glucagon . This leads to the secretion of the incretin GLP-1, which lowers blood glucose and insulin levels while increasing insulin sensitivity . In addition, the compound’s action enhances energy expenditure by locally stimulating thyroid hormone-mediated thermogenesis in brown adipose tissue and muscle .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[3-(1,2,4-oxadiazol-3-yl)pyrrolidine-1-carbonyl]pyridine typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved by cyclization of appropriate amidoximes with carboxylic acids or their derivatives under dehydrating conditions.
Formation of the Pyrrolidine Ring: Pyrrolidine can be synthesized through the hydrogenation of pyrrole or by the reaction of 1,4-dihalobutanes with ammonia.
Coupling Reactions: The final step involves coupling the oxadiazole and pyrrolidine intermediates with a pyridine derivative using a suitable coupling agent such as carbonyldiimidazole.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Types of Reactions:
Oxidation: The oxadiazole ring can undergo oxidation reactions, potentially forming N-oxides.
Reduction: The pyridine ring can be reduced to piperidine under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: N-oxides of the oxadiazole ring.
Reduction: Piperidine derivatives.
Substitution: Substituted pyridine derivatives.
Chemistry:
- Used as a building block in the synthesis of more complex heterocyclic compounds.
- Employed in the development of new ligands for coordination chemistry.
Biology and Medicine:
- Investigated for its potential as a pharmaceutical agent due to its unique structural features.
- Studied for its activity as a G-protein coupled receptor agonist .
Industry:
- Potential applications in the development of new materials with specific electronic or optical properties.
Comparison with Similar Compounds
(1,2,4-Oxadiazol-5-yl)pyrrolidin-3-yl derivatives: These compounds share the oxadiazole and pyrrolidine rings but differ in their substituents.
Pyridine derivatives: Compounds with similar pyridine rings but different functional groups.
Uniqueness:
- The combination of oxadiazole, pyrrolidine, and pyridine rings in a single molecule is relatively rare, providing unique chemical and biological properties.
- Its specific activity as a GPBAR1 agonist distinguishes it from other similar compounds .
Properties
IUPAC Name |
[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-pyridin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c17-12(9-1-4-13-5-2-9)16-6-3-10(7-16)11-14-8-18-15-11/h1-2,4-5,8,10H,3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKOTNIMFPDHND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC=N2)C(=O)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B2711865.png)


![N-(4-chlorophenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2711870.png)

![1,3,6-trimethyl-5-morpholinopyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2711872.png)
![N-(2-((6-(pyridin-4-ylamino)pyridazin-3-yl)amino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2711873.png)
![1,3-dimethyl-2,4-dioxo-N-(2-oxopyrrolidin-1-yl)-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2711874.png)


![N-(4-bromo-3-methylphenyl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B2711882.png)
![5-chloro-2-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2711883.png)
![2-{4-[(3-fluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine](/img/structure/B2711885.png)
![2-({6,8-dimethyl-5,7-dioxo-2-propyl-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2711888.png)
